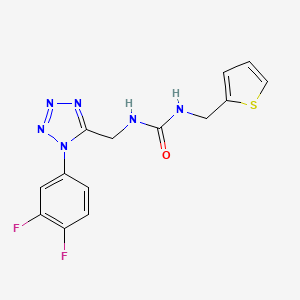

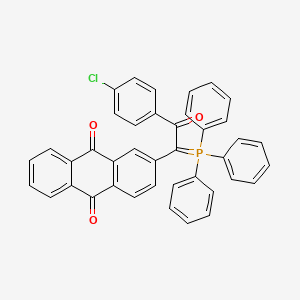

1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

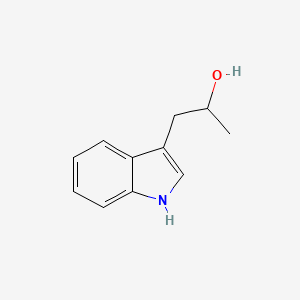

1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea is a small molecule that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a urea derivative that has been shown to possess anticancer, antimicrobial, and anti-inflammatory properties.

Applications De Recherche Scientifique

Anion Receptors and Organocatalysis

Non-racemic Atropisomeric (Thio)ureas as Neutral Enantioselective Anion Receptors

A study highlights the synthesis of atropisomeric (thio)ureas and their role as anion receptors for amino acid derivatives. This research demonstrates their potential in the field of enantioselective recognition and catalysis, despite the observed modest enantioselectivities. Unexpectedly, the binding constants were smaller with thiourea than with the corresponding urea, attributed to the conformational preferences and intramolecular hydrogen bonding differences between urea and thiourea derivatives. Such insights could have implications for bifunctional organocatalysis (Roussel et al., 2006).

Hydrogel Morphology and Gelation

Anion Tuning of the Rheology, Morphology, and Gelation of a Low Molecular Weight Salt Hydrogelator

Investigating the impact of anions on the physical properties of hydrogels, this study found that the morphology and rheology of hydrogels can be tuned by the identity of the anion. This research provides a method for manipulating the physical properties of gels, with potential applications in material science and drug delivery systems (Lloyd & Steed, 2011).

Antimicrobial and Antifungal Activities

Antifungal and Antibacterial Activities of Aminothiazole Derivatives

A study on N-(4-chloro-2-trifluoroactyl phenyl) - aminothiazole derivatives revealed significant antibacterial and antifungal activities against various Gram-positive, Gram-negative bacteria, and fungi. This underscores the potential of urea derivatives in developing new antimicrobial agents (Sujatha et al., 2019).

Anticancer Agents

New Series of 1-Aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea Derivatives as Anticancer Agents

Research into diaryl ureas led to the discovery of compounds with significant antiproliferative effects against various cancer cell lines. This highlights the role of urea derivatives as potential anticancer agents, opening pathways for further research into their application in cancer treatment (Feng et al., 2020).

Urea-Fluoride Interaction

Nature of Urea-Fluoride Interaction

A study explored the interaction between urea derivatives and fluoride ions, revealing a complex behavior involving hydrogen bonding and proton transfer. Such interactions are crucial for understanding the chemical behavior of ureas in the presence of various anions, with potential implications for catalysis and material science (Boiocchi et al., 2004).

Propriétés

IUPAC Name |

1-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-3-(thiophen-2-ylmethyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F2N6OS/c15-11-4-3-9(6-12(11)16)22-13(19-20-21-22)8-18-14(23)17-7-10-2-1-5-24-10/h1-6H,7-8H2,(H2,17,18,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBTUFNDLSBITDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CNC(=O)NCC2=NN=NN2C3=CC(=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F2N6OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-Fluorophenyl)-3-({4-[(4-{[3-(4-fluorophenyl)-3-oxopropyl]sulfanyl}phenyl)sulfanyl]phenyl}sulfanyl)-1-propanone](/img/structure/B2861757.png)

![2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenylacetamide](/img/structure/B2861769.png)

![1'-(4-methylthiophene-2-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2861770.png)

![N-(4-carbamoylphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2861775.png)

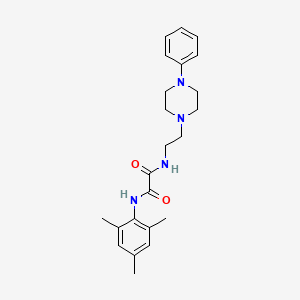

![N-(1-cyano-1,2-dimethylpropyl)-2-{[3-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)phenyl]amino}acetamide](/img/structure/B2861776.png)